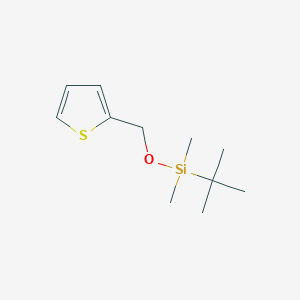
tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane is an organosilicon compound that features a thiophene ring attached to a silicon atom via a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane typically involves the reaction of 2-thiophenemethanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like N,N-dimethylformamide at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science:
Biology and Medicine:
Wirkmechanismus
The mechanism of action of tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane is not well-documented. its reactivity can be attributed to the presence of the thiophene ring and the silicon atom. The thiophene ring can participate in various chemical reactions, while the silicon atom can influence the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilane: A simpler organosilicon compound without the thiophene ring.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyloxy group instead of a thiophen-2-ylmethoxy group.
Uniqueness
Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other organosilicon compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors .
Eigenschaften
Molekularformel |
C11H20OSSi |
|---|---|
Molekulargewicht |
228.43 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane |
InChI |
InChI=1S/C11H20OSSi/c1-11(2,3)14(4,5)12-9-10-7-6-8-13-10/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
QEFNRZXTDYTYHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CS1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














